molecular formula C13H14ClN3O2S2 B2757778 6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1436333-34-4

6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide

Cat. No.: B2757778
CAS No.: 1436333-34-4
M. Wt: 343.84
InChI Key: PIIXFGUEIHLAEV-UHFFFAOYSA-N
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Description

    Biological Activities : Thiazoles exhibit diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, antitumor, and cytotoxic effects. Notable thiazole-containing drugs include sulfathiazole (antimicrobial), Ritonavir (antiretroviral), and Abafungin (antifungal) .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Research has been dedicated to synthesizing new heterocyclic compounds containing a sulfonamido moiety, aimed at being utilized as antibacterial agents. For instance, a study synthesized various heterocyclic derivatives and evaluated them for antibacterial activity, with several compounds demonstrating high activity against bacterial strains (Azab, Youssef, & El-Bordany, 2013).
  • Another study focused on the design and synthesis of pyridines and their sulfa drug derivatives as antimicrobial agents. The research demonstrated that some of these synthesized compounds exhibited significant antimicrobial activity, highlighting their potential as therapeutic agents (El‐Sayed, Moustafa, El-Torky, & Abd El‐Salam, 2017).

Anticonvulsant Applications

  • A study on the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety revealed that several of the synthesized compounds exhibited anticonvulsant activity, with one particular compound offering complete protection against induced convulsions. This underscores the potential of these compounds in the development of new anticonvulsant drugs (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Properties

IUPAC Name

6-chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S2/c1-8-7-20-13(16-8)12(9-2-3-9)17-21(18,19)10-4-5-11(14)15-6-10/h4-7,9,12,17H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIXFGUEIHLAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C2CC2)NS(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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